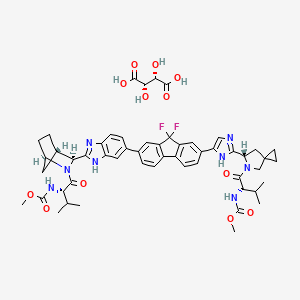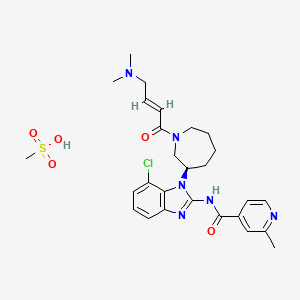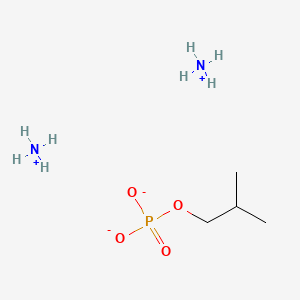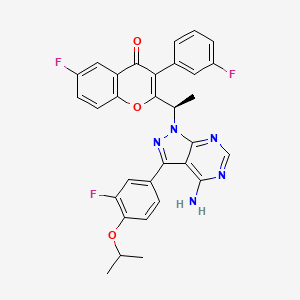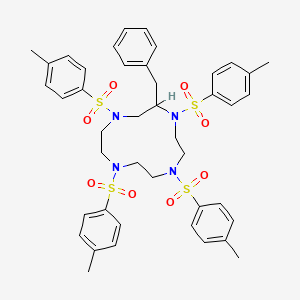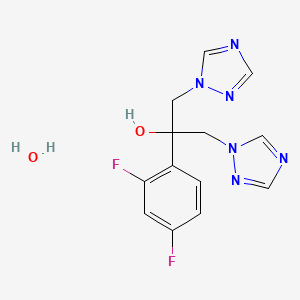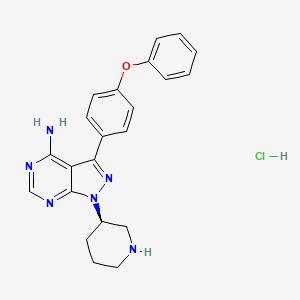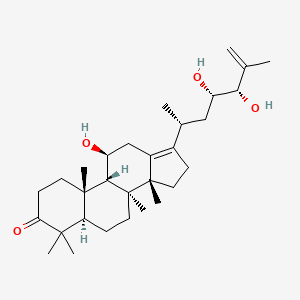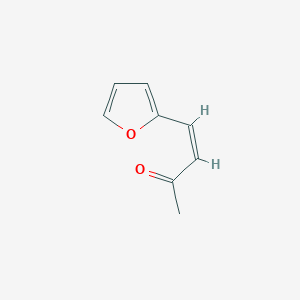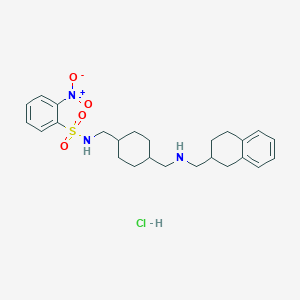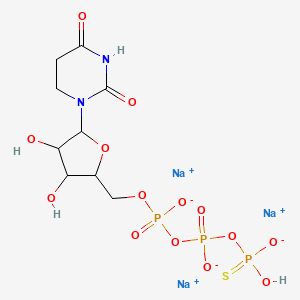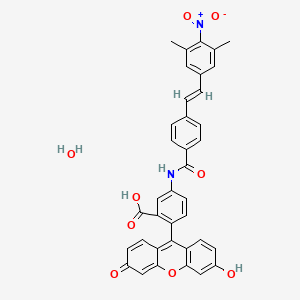
Flu-DNB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flu-DNB, also known as 1-Fluoro-2,4-dinitrobenzene, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is commonly used as a reagent in biochemical applications, particularly for the identification of amino acids in polypeptides. The compound is characterized by its yellow crystalline appearance and is known for its ability to react with the N-terminal amino acid of polypeptides .
Applications De Recherche Scientifique
Flu-DNB has a wide range of applications in scientific research, including:
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Flu-DNB typically involves the reaction of 1-chloro-2,4-dinitrobenzene with potassium fluoride in nitrobenzene. This method was first presented by Gottlieb in 1936 . The reaction conditions require careful control of temperature and the use of an appropriate solvent to ensure the successful substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Flu-DNB undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amine groups in amino acids to form dinitrophenyl-amino acids.
Photochemical Reactions: this compound releases nitric oxide upon irradiation with ultraviolet-visible light or femtosecond-pulse laser irradiation in the near-infrared range.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amino acids and polypeptides. The reaction conditions typically involve mild temperatures and neutral pH to facilitate the formation of stable dinitrophenyl-amino acids.
Photochemical Reactions: The conditions involve the use of specific wavelengths of light to induce the release of nitric oxide from the compound.
Major Products Formed:
Substitution Reactions: The major products are dinitrophenyl-amino acids, which are useful for protein sequencing and analysis.
Photochemical Reactions: The primary product is nitric oxide, which has various biological and chemical applications.
Comparaison Avec Des Composés Similaires
Flu-DNB is unique in its ability to release nitric oxide upon light irradiation, distinguishing it from other similar compounds. Some similar compounds include:
This compound-DB: A derivative of this compound that contains a carbon-carbon double bond in place of the amide bond.
Dinitrofluorobenzene (DNFB): Commonly used for protein sequencing, similar to this compound, but does not have the same photochemical properties.
This compound’s unique photochemical properties and its ability to release nitric oxide make it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N2O8.H2O/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34;/h3-19,40H,1-2H3,(H,38,42)(H,43,44);1H2/b4-3+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICHISZJWNEUDF-BJILWQEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)/C=C/C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Flu-DNB release nitric oxide, and what are the observed biological effects?
A1: this compound releases nitric oxide (NO) upon excitation with a femtosecond near-infrared pulse laser. This process, confirmed through the detection of NO oxidation products [, ], occurs via a two-photon excitation mechanism []. The released NO then acts as a signaling molecule, inducing localized biological responses. For instance, in living mouse brains, this compound-mediated NO release led to transient vasodilation and chemoattraction of microglial processes specifically at the irradiation site [].
Q2: What are the advantages of using two-photon excitation for nitric oxide release with this compound?
A2: Two-photon excitation offers superior spatial and temporal control over NO release compared to traditional one-photon methods []. This precision stems from the non-linear nature of two-photon absorption, which confines excitation to the focal volume of the laser beam. Consequently, researchers can achieve subcellular resolution in NO delivery [], enabling targeted studies of NO's role in various biological processes with minimal off-target effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
